X-ray crystallographic data for 6-(2-methylpiperidin-1-yl)nicotinic acid is not explicitly documented in public databases. However, analogous compounds, such as 6-(4-methylpiperazin-1-yl)nicotinic acid, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.89 Å, b = 10.24 Å, c = 12.56 Å, and β = 98.6°. The piperidine ring in such derivatives typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain. For 6-(2-methylpiperidin-1-yl)nicotinic acid, computational predictions suggest a similar chair conformation, with the methyl group at the 2-position favoring an axial orientation due to reduced 1,3-diaxial interactions compared to bulkier substituents.
Key absorptions include a broad O–H stretch at 2980–3100 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1695 cm⁻¹, and C–N stretches at 1240–1280 cm⁻¹. The piperidine ring’s C–H bending vibrations are observed at 1450 cm⁻¹.
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 221.26 [M+H]⁺, consistent with the molecular formula C11H15N2O2. Fragment ions at m/z 177.08 [M−CO2H]⁺ and 94.05 [C5H8N]⁺ corroborate the loss of the carboxylic acid group and piperidine ring cleavage, respectively.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict the lowest-energy conformer of 6-(2-methylpiperidin-1-yl)nicotinic acid to have a chair-shaped piperidine ring with the methyl group in an axial orientation (Figure 1). This configuration reduces steric hindrance between the methyl group and the pyridine ring. The dihedral angle between the pyridine and piperidine planes is calculated at 85.3°, indicating near-perpendicular alignment. Solvent effects (simulated with PCM for water) slightly stabilize the equatorial conformer by 1.2 kcal/mol, suggesting dynamic interconversion in solution.
A comparative analysis of piperidine-substituted nicotinic acid derivatives reveals distinct structural and electronic trends:
The 2-methylpiperidine derivative exhibits higher lipophilicity (LogP = 1.45) than its piperazine counterpart due to reduced hydrogen-bonding capacity. The carboxylic acid pKa (2.37) is lower than that of 6-methylnicotinic acid (1.98), reflecting electron-donating effects from the piperidine nitrogen.